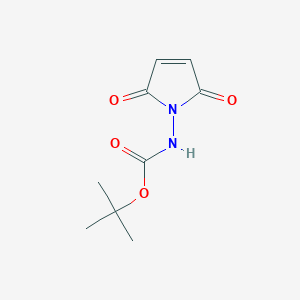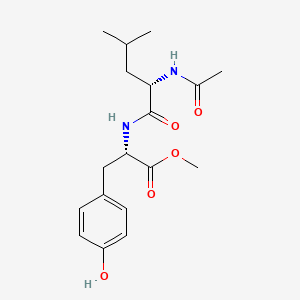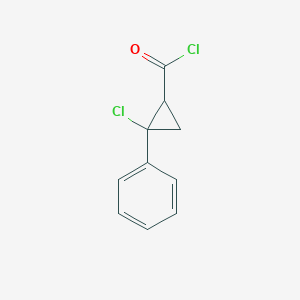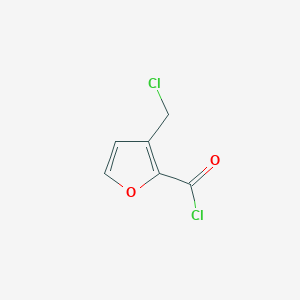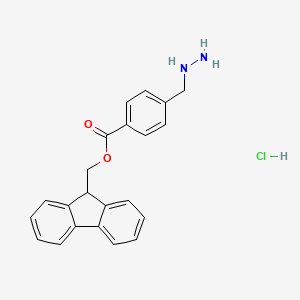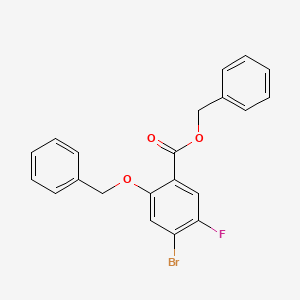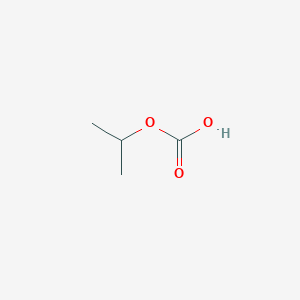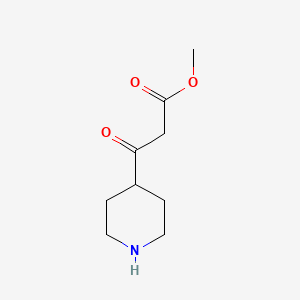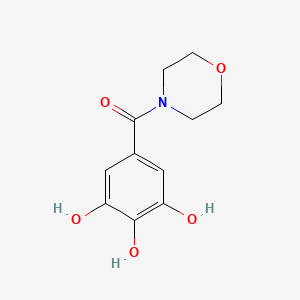
4-Morpholinegallic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trihydroxybenzoyl)morpholine typically involves the reaction of 3,4,5-trihydroxybenzoic acid with morpholine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of the benzoic acid and the amine group of morpholine . The reaction is conducted in an appropriate solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
This includes optimizing reaction conditions, using efficient purification techniques, and ensuring the safety and environmental compliance of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4,5-Trihydroxybenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoyl ring can be oxidized to form quinones under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoyl morpholine derivatives.
Applications De Recherche Scientifique
4-(3,4,5-Trihydroxybenzoyl)morpholine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3,4,5-Trihydroxybenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors . The hydroxyl groups on the benzoyl ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity . Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, further modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,4,5-Trimethoxybenzoyl)morpholine: Similar in structure but with methoxy groups instead of hydroxyl groups.
4-(3,4-Dihydroxybenzoyl)morpholine: Lacks one hydroxyl group compared to 4-(3,4,5-Trihydroxybenzoyl)morpholine.
4-(3,5-Dihydroxybenzoyl)morpholine: Lacks one hydroxyl group compared to 4-(3,4,5-Trihydroxybenzoyl)morpholine.
Uniqueness
4-(3,4,5-Trihydroxybenzoyl)morpholine is unique due to the presence of three hydroxyl groups on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity . These hydroxyl groups can participate in various hydrogen bonding interactions, making the compound a versatile tool in scientific research .
Propriétés
Numéro CAS |
63868-67-7 |
|---|---|
Formule moléculaire |
C11H13NO5 |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
morpholin-4-yl-(3,4,5-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C11H13NO5/c13-8-5-7(6-9(14)10(8)15)11(16)12-1-3-17-4-2-12/h5-6,13-15H,1-4H2 |
Clé InChI |
WYRHCBQBVYYPQX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=CC(=C(C(=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)
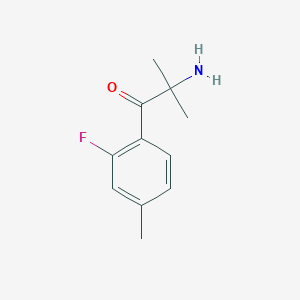
![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)
